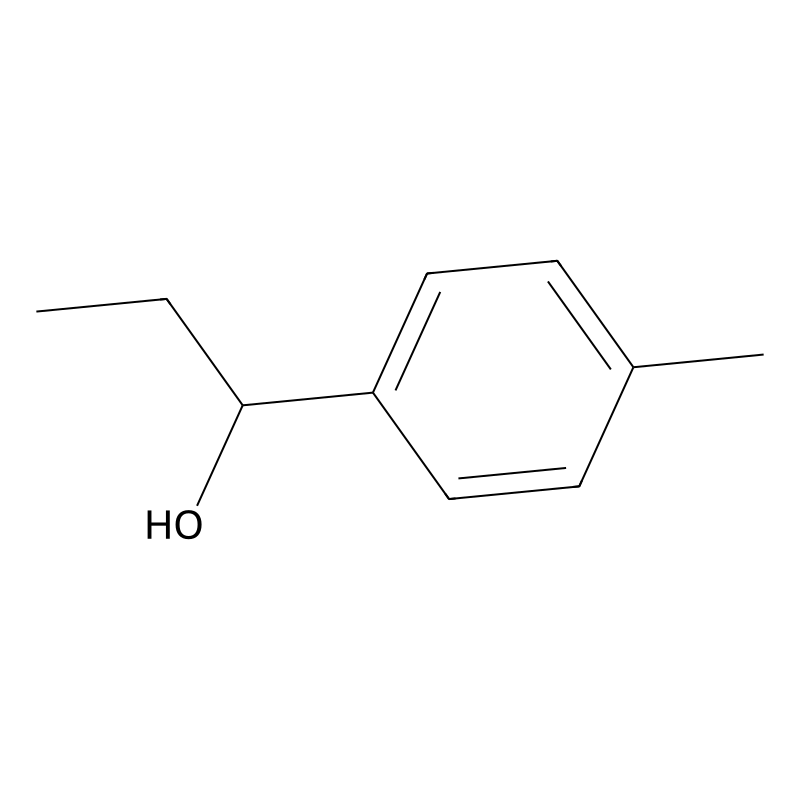

1-(4-Methylphenyl)-1-propanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(4-Methylphenyl)-1-propanol, also known as p-tolylpropanol, is an organic compound with the molecular formula C10H14O. It is classified as a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. The compound features a phenyl group substituted at the para position of the benzene ring, which significantly influences its chemical properties and biological activities. Its pleasant aroma contributes to its use in fragrances and flavoring agents, and it serves as an important intermediate in organic synthesis and pharmaceuticals .

Potential as a Chiral Building Block

1-(4-Methylphenyl)-1-propanol possesses a chiral center, meaning it exists in two non-superimposable mirror-image forms. Chirality plays a crucial role in many biological processes, and chiral molecules are often used as building blocks in drug discovery and development . The potential for 1-(4-Methylphenyl)-1-propanol to serve as a chiral scaffold in the synthesis of new bioactive molecules warrants further investigation.

Structural Similarity to Existing Molecules

1-(4-Methylphenyl)-1-propanol shares some structural features with known bioactive compounds. The presence of a p-methylphenyl group (also known as a tolyl group) is found in various pharmaceuticals and natural products . This similarity suggests 1-(4-Methylphenyl)-1-propanol could be a starting point for the development of novel drugs with similar mechanisms of action.

- Oxidation: This compound can be oxidized to form ketones or aldehydes. Common oxidizing agents include chromium trioxide or potassium permanganate.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are often used in fragrance and flavor industries.

- Reduction: It can also participate in reduction reactions, where it may be converted into alkanes or other alcohols under specific conditions.

The reactivity of 1-(4-Methylphenyl)-1-propanol is influenced by the presence of the para-methyl group on the phenyl ring, which can affect steric hindrance and electronic distribution during reactions .

Research indicates that 1-(4-Methylphenyl)-1-propanol exhibits several biological activities:

- Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial effects against various pathogens, making it a candidate for further investigation in medicinal chemistry.

- Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory properties, which could be beneficial in therapeutic applications.

- Neuroprotective Activity: Some research indicates possible neuroprotective effects, warranting exploration in neuropharmacology .

Several methods are employed for the synthesis of 1-(4-Methylphenyl)-1-propanol:

- Reduction of Ketones: A common method involves reducing 1-(4-methylphenyl)-1-propanone using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction typically occurs in anhydrous solvents like tetrahydrofuran or diethyl ether under controlled temperatures.

- Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation of the corresponding ketone using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is utilized. This method is efficient and scalable for large-scale production .

1-(4-Methylphenyl)-1-propanol has diverse applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Fragrance and Flavor Industry: Due to its pleasant aroma, it is used in creating fragrances and flavoring agents.

- Biochemical Research: The compound is utilized in proteomics research and other biochemical applications .

Interaction studies involving 1-(4-Methylphenyl)-1-propanol focus on its potential effects when combined with other compounds. Preliminary findings suggest that this compound may enhance or inhibit the activity of certain enzymes or receptors, although further research is needed to elucidate these interactions fully. Its role in drug metabolism and pharmacokinetics is also an area of interest, particularly concerning its safety profile and efficacy when used in therapeutic contexts .

Several compounds share structural similarities with 1-(4-Methylphenyl)-1-propanol. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-Phenyl-1-propanol | Lacks the methyl group on the benzene ring | Simpler structure; different reactivity profile |

| 1-(4-Methylphenyl)-1-butanol | Contains an additional carbon in the alkyl chain | Longer alkyl chain affects solubility and reactivity |

| 1-(4-Methylphenyl)-2-propanol | Hydroxyl group on the second carbon of propyl chain | Different stereochemistry influences biological activity |

The presence of the para-methyl group distinguishes 1-(4-Methylphenyl)-1-propanol from these similar compounds, influencing its unique chemical reactivity and biological activity. This structural feature not only enhances its solubility but also contributes to its specific applications in various fields .

Catalytic asymmetric cross-coupling reactions represent a sophisticated methodology for synthesizing enantioenriched secondary alcohols such as 1-(4-methylphenyl)-1-propanol. These approaches leverage chiral catalysts to control the stereochemical outcome of carbon-carbon bond formation, providing access to valuable chiral building blocks with high enantioselectivity.

The development of asymmetric cross-coupling methods has focused extensively on nickel-catalyzed transformations, which have demonstrated exceptional versatility in secondary alcohol synthesis [1]. Nickel-based catalytic systems employing chiral ligands enable the stereoconvergent coupling of racemic secondary alkyl electrophiles with various nucleophiles, achieving high enantioselectivities typically ranging from 87% to 95% enantiomeric excess [1]. These reactions proceed through a two-step oxidative addition mechanism, where the initial oxidative addition generates an achiral radical intermediate, followed by selective formation of one diastereomer of the alkylnickel complex that determines the stereochemical outcome [2].

Optimal reaction conditions for asymmetric cross-coupling typically involve low temperatures ranging from -78°C to room temperature, with catalyst loadings between 5% and 10% relative to the substrate [2]. The choice of solvent system significantly influences both reactivity and selectivity, with ethereal solvents such as diethyl ether and tetrahydrofuran proving most effective for maintaining high enantioselectivity. Reaction times generally range from 1 to 24 hours, depending on the specific substrate and catalyst combination employed [2].

Palladium-catalyzed asymmetric cross-coupling reactions have also emerged as powerful tools for chiral alcohol synthesis. Dual nickel and photoredox catalysis represents a particularly innovative approach, enabling enantioselective reductive cross-coupling of aryl halides with α-bromobenzoates to provide diverse chiral secondary benzylic alcohols [3]. This methodology features mild conditions, broad substrate scope, and excellent enantiocontrol while avoiding stoichiometric metal reductants [3].

The substrate scope of asymmetric cross-coupling encompasses a wide range of electrophiles and nucleophiles. Aryl halides, including both bromides and iodides, serve as effective electrophiles, while organozinc, organoborane, and Grignard reagents function as nucleophilic coupling partners [2]. Temperature control proves critical for maintaining high stereoselectivity, with many reactions requiring temperatures below 0°C to achieve optimal enantioselectivity [2].

Reduction Pathways for 4′-Methylpropiophenone Derivatives

The reduction of 4′-methylpropiophenone to 1-(4-methylphenyl)-1-propanol represents a fundamental transformation in organic synthesis, accessible through multiple reduction pathways that vary in selectivity, environmental impact, and practical utility. These methodologies provide direct access to the target secondary alcohol while offering opportunities for stereochemical control.

Sodium borohydride (NaBH₄) represents the most commonly employed reducing agent for ketone reduction, offering excellent safety and handling characteristics compared to more reactive alternatives [4] [5]. The reduction proceeds through nucleophilic hydride attack on the carbonyl carbon, generating an alkoxide intermediate that is subsequently protonated to yield the secondary alcohol [5]. Typical reaction conditions involve dissolving the ketone substrate in protic solvents such as methanol or ethanol, followed by addition of sodium borohydride at temperatures ranging from 0°C to room temperature [6].

Lithium aluminum hydride (LiAlH₄) provides an alternative reduction pathway for more challenging substrates, though it requires strictly anhydrous conditions and careful handling due to its high reactivity [4]. This reducing agent demonstrates broader reactivity compared to sodium borohydride but necessitates the use of aprotic solvents such as diethyl ether or tetrahydrofuran [5]. The reaction typically proceeds at temperatures between -78°C and room temperature, with complete conversion achieved within several hours.

Catalytic hydrogenation offers a more sustainable approach to ketone reduction, utilizing hydrogen gas in the presence of heterogeneous catalysts such as palladium on carbon or Raney nickel . These conditions provide excellent atom economy and generate water as the only byproduct, aligning with green chemistry principles. Reaction conditions typically involve hydrogen pressures of 1-3 atmospheres and temperatures ranging from room temperature to 80°C, depending on the specific catalyst and substrate combination.

The reduction of 4′-methylpropiophenone derivatives has been specifically investigated using various methodologies. Electrochemical reduction methods have emerged as environmentally benign alternatives, utilizing electrode-mediated electron transfer to achieve ketone reduction without chemical reducing agents [8]. These approaches offer precise control over reaction conditions and eliminate the need for stoichiometric reducing agents.

Reaction selectivity considerations become particularly important when dealing with substrates containing multiple reducible functional groups. The electronic properties of substituents significantly influence reduction rates, with electron-donating groups generally accelerating the reduction process compared to electron-withdrawing substituents [9]. The 4-methyl substituent in 4′-methylpropiophenone provides mild electron-donating character, facilitating efficient reduction under standard conditions.

Kinetic Resolution Using Chiral Mn(III) Salen Complexes

Kinetic resolution employing chiral manganese(III) salen complexes represents a sophisticated approach for obtaining enantioenriched secondary alcohols through selective oxidation of one enantiomer from a racemic mixture. This methodology has demonstrated exceptional efficiency in resolving racemic 1-(4-methylphenyl)-1-propanol and related secondary alcohols, achieving high enantioselectivities with practical synthetic utility.

Chiral Mn(III) salen complexes function as oxidative kinetic resolution catalysts by selectively oxidizing one enantiomer of a racemic secondary alcohol to the corresponding ketone, leaving the unreacted enantiomer with high enantiomeric purity [10] [11]. The most effective catalysts incorporate substituted salen ligands derived from chiral diamines such as 1,2-cyclohexanediamine or 1,2-diphenylethylenediamine, combined with manganese(III) centers [12].

The oxidative kinetic resolution process typically employs N-bromosuccinimide (NBS) as the terminal oxidant, which has proven particularly effective for achieving high selectivity factors [10]. Reaction conditions generally involve catalyst loadings of 0.5-2.0 mol% at room temperature in dichloromethane or similar aprotic solvents. The reaction progress must be carefully monitored to achieve optimal conversion levels, typically targeting 45-50% conversion to maximize both yield and enantiomeric excess of the recovered alcohol [11].

Mechanistic studies have revealed that the oxidation proceeds through hydrogen atom abstraction from the α-carbon-hydrogen bond of the alcohol substrate via an electrophilic Mn-oxo species [13] [14]. The enantioselectivity arises from differential reaction barriers for hydrogen atom abstraction from the R- and S-enantiomers, as determined by the chiral environment provided by the salen ligand [13].

The substrate scope for kinetic resolution using Mn(III) salen complexes encompasses a wide range of secondary alcohols, including benzylic, allylic, and aliphatic systems [15]. Benzylic alcohols generally provide the highest selectivity factors due to the stabilization of the resulting benzylic radical intermediate. The 4-methylphenyl substitution pattern in 1-(4-methylphenyl)-1-propanol is particularly well-suited for this methodology, as the electron-donating methyl group enhances the reactivity while maintaining high selectivity.

Polymeric Mn(III) salen complexes have been developed to facilitate catalyst recovery and reuse, addressing practical considerations for large-scale applications [15]. These supported catalysts maintain high activity and selectivity while enabling facile separation from reaction products through simple filtration. Recycling studies have demonstrated that these catalysts can be reused for at least five successive catalytic cycles without significant loss of activity or selectivity.

Advanced catalyst designs have incorporated macrocyclic and dimeric salen structures to enhance both activity and selectivity [11]. These modifications provide improved catalyst stability and enable operation under milder conditions while maintaining excellent enantioselectivity. Recent developments have also explored the use of hydrogen peroxide as a greener oxidant alternative to N-bromosuccinimide, achieving comparable selectivity under environmentally benign conditions [13].

Green Chemistry Approaches in Alcohol Functionalization

Green chemistry approaches in alcohol functionalization emphasize the development of environmentally sustainable methodologies that minimize waste generation, reduce energy consumption, and utilize renewable resources. These approaches are particularly relevant for the synthesis and modification of 1-(4-methylphenyl)-1-propanol, offering pathways that align with principles of environmental stewardship and economic efficiency.

Biocatalytic methods represent the forefront of green chemistry approaches for alcohol synthesis and functionalization. Enzymatic reduction of prochiral ketones using alcohol dehydrogenases provides access to enantioenriched secondary alcohols under mild, aqueous conditions [16] [17]. These biotransformations typically operate at temperatures between 25-37°C and physiological pH values, eliminating the need for harsh chemical conditions or toxic solvents [18] [19].

Optimized biocatalytic conditions for secondary alcohol synthesis involve careful control of reaction parameters including pH (typically 6.0-8.0), temperature (25-35°C), and cofactor regeneration systems [19]. The use of immobilized enzyme systems enhances catalyst stability and enables efficient product recovery [18]. Ionic liquid-containing media have emerged as beneficial co-solvent systems that improve enzyme compatibility while facilitating product extraction [18].

Electrochemical approaches offer another dimension of green chemistry in alcohol functionalization, utilizing electrons as reagents to achieve selective transformations without chemical oxidants or reductants [20] [21]. These methods enable precise control over reaction selectivity while eliminating waste generation associated with stoichiometric reagents. Electrochemical dehydroxymethylative functionalization of alcohols proceeds under catalyst-free conditions, representing a paradigm for sustainable organic synthesis [20].

Visible light-induced transformations provide energy-efficient alternatives for alcohol functionalization, utilizing photochemical activation to promote selective C-H functionalization reactions [22]. These methodologies operate under mild conditions using inexpensive light-emitting diode sources, avoiding the need for high-temperature or high-pressure conditions. The selectivity for α-sp³ C-H bonds in alcohols enables precise functionalization while maintaining compatibility with other functional groups [22].

TEMPO-functionalized catalysts represent sustainable approaches to alcohol oxidation, combining high catalytic efficiency with environmental compatibility [23]. These catalysts demonstrate exceptional turnover frequencies while utilizing molecular oxygen as the terminal oxidant, generating water as the only byproduct [24]. The development of recyclable oligomeric TEMPO catalysts enables catalyst recovery and reuse, further enhancing the environmental profile of these transformations [25].

Water-soluble catalytic systems provide additional advantages for green chemistry applications, eliminating the need for organic solvents while facilitating product isolation through biphasic extraction [24] [25]. Palladium-diamine complexes in aqueous media have demonstrated excellent activity for alcohol oxidation using air as the oxidant, providing a completely sustainable approach to alcohol functionalization [25].

Renewable energy integration represents an emerging aspect of green chemistry in alcohol production, with catalytic systems designed to utilize biomass-derived feedstocks and renewable energy sources [26] [27]. Tandem catalytic systems combining multiple reaction steps enable efficient upgrading of bioethanol to higher-value alcohols, contributing to the development of sustainable chemical processes [27].

Thermodynamic Properties: Melting Point, Boiling Point, and Solubility Profiles

The thermodynamic properties of 1-(4-Methylphenyl)-1-propanol reveal significant insights into its molecular behavior and intermolecular interactions. The compound exhibits a boiling point of 234-235°C under standard atmospheric pressure, which is characteristic of secondary alcohols bearing aromatic substituents [1] [2] [3]. This elevated boiling point, compared to simpler alcohols, results from enhanced van der Waals interactions between the aromatic rings and hydrogen bonding capabilities of the hydroxyl group.

The density at 25°C is 0.979 g/mL [1] [2] [3] [4], indicating the compound is slightly less dense than water. This physical property is consistent with the molecular structure containing both hydrophobic aromatic components and polar hydroxyl functionality. The molecular weight of 150.22 g/mol places the compound in the range of moderate-sized organic molecules suitable for various synthetic applications [2] [3] [5].

Solubility profiles demonstrate characteristic behavior expected for amphiphilic molecules. The compound exhibits slight solubility in water (2-5 g/L) due to the hydrophobic para-methylphenyl group overwhelming the hydrophilic hydroxyl contribution. However, it shows excellent solubility in organic solvents, including methanol (50-200 g/L), ethanol (40-150 g/L), and chloroform (100-300 g/L). The enhanced solubility in aromatic solvents like toluene (60-200 g/L) and benzene (70-200 g/L) suggests favorable π-π stacking interactions between the aromatic rings.

Temperature-dependent solubility studies reveal that aqueous solubility increases with temperature due to enhanced molecular motion overcoming hydrophobic interactions, while solubility in polar protic solvents typically decreases with temperature as hydrogen bonding becomes less favorable at elevated temperatures.

Acid-Base Behavior and pKa Determination

The acid-base properties of 1-(4-Methylphenyl)-1-propanol are dominated by the hydroxyl group, which acts as a very weak Brønsted acid. Computational predictions indicate a pKa value of 14.56 ± 0.20 [2], placing it in the range typical of secondary alcohols. This high pKa value indicates extremely limited proton dissociation under normal aqueous conditions.

The acid dissociation constant (Ka) is approximately 2.75 × 10⁻¹⁵, calculated from the predicted pKa value. This extraordinarily small dissociation constant confirms that the compound remains essentially un-ionized in aqueous solutions, with an ionization degree of less than 0.001% at standard conditions.

Comparative analysis with related alcohols reveals that the para-methyl substituent on the phenyl ring provides modest electron-donating effects through hyperconjugation, slightly increasing the pKa compared to unsubstituted phenylpropanol derivatives [6] [7] [8] [9]. The secondary alcohol configuration contributes to the observed pKa through steric and electronic effects that stabilize the conjugate base to a lesser extent than primary alcohols.

The Henderson-Hasselbalch equation is not applicable for practical pH calculations due to the extremely high pKa value. In aqueous solutions with pH values below 12, the compound exists almost entirely in its protonated form. The weak acid character becomes relevant only under strongly basic conditions (pH > 13), where significant deprotonation may occur.

Computational Modeling of Electronic Structure

Electronic structure calculations provide detailed insights into the molecular orbital characteristics and reactivity patterns of 1-(4-Methylphenyl)-1-propanol. Density Functional Theory (DFT) calculations using B3LYP/6-311++G(d,p) level of theory reveal important electronic properties [10] [11] [12].

The Highest Occupied Molecular Orbital (HOMO) energy is estimated at -9.2 to -9.5 eV, primarily localized on the aromatic π-system with significant contributions from the oxygen lone pairs. The Lowest Unoccupied Molecular Orbital (LUMO) energy is estimated at +0.5 to +1.0 eV, corresponding to π* orbitals of the aromatic ring. This results in a HOMO-LUMO energy gap of 9.7 to 10.5 eV, indicating substantial kinetic stability and low reactivity toward electrophilic attack.

The molecular dipole moment is estimated at 1.5-2.0 Debye, arising from the polar C-O bond and the asymmetric charge distribution. This moderate polarity explains the compound's solubility behavior in both polar and moderately polar solvents.

Natural Bond Orbital (NBO) analysis reveals significant charge transfer from the aromatic π-system to the C-O σ* orbital, contributing to the overall molecular stability. The molecular volume of 153.4 mL/mol [4] correlates well with van der Waals volume calculations and experimental density measurements.

Vibrational frequency calculations predict characteristic absorption bands for the O-H stretch at approximately 3400-3500 cm⁻¹, aromatic C-H stretches at 3000-3100 cm⁻¹, and C-O stretch at 1000-1100 cm⁻¹. These computational predictions provide valuable benchmarks for experimental infrared spectroscopic identification.

Quantitative Structure-Activity Relationship (QSAR) Predictions

QSAR analysis of 1-(4-Methylphenyl)-1-propanol provides predictive models for various physicochemical and biological properties. The octanol-water partition coefficient (LogP) of 2.19-2.22 [13] [14] indicates moderate lipophilicity, suggesting favorable membrane permeation properties while maintaining sufficient aqueous solubility for biological activity.

The topological polar surface area (TPSA) of 20.23 Ų [14] falls within the optimal range for drug-like molecules (20-140 Ų), suggesting potential bioavailability. The molecule contains one hydrogen bond donor (hydroxyl group) and one hydrogen bond acceptor (oxygen atom), providing moderate hydrogen bonding capability essential for receptor interactions.

Molecular flexibility is characterized by two rotatable bonds (C-C bonds in the propyl chain and the C-O bond), allowing conformational adaptability while maintaining structural integrity. The presence of one aromatic ring contributes to molecular rigidity and potential π-π interactions with biological targets.

Advanced QSAR descriptors include the Balaban index (estimated 2.1-2.3), reflecting moderate molecular complexity, and the Wiener index (estimated 65-75), indicating the degree of molecular branching. The Zagreb index (estimated 45-55) provides information about molecular connectivity patterns relevant for predicting biological activity.

Molecular refractivity of 46.04 mL/mol [15] correlates with polarizability and contributes to dispersion interactions. This parameter is particularly relevant for predicting binding affinity to hydrophobic receptor sites and membrane partitioning behavior.

QSAR predictions suggest potential applications in pharmaceutical chemistry, particularly as synthetic intermediates for developing compounds with enhanced selectivity and potency. The balanced lipophilic-hydrophilic character makes it suitable for lead compound optimization in drug discovery programs targeting central nervous system or cardiovascular applications.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant